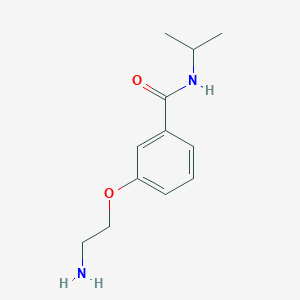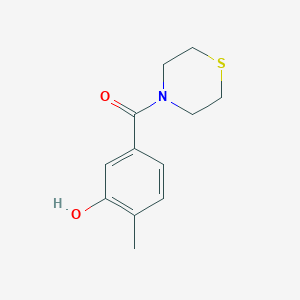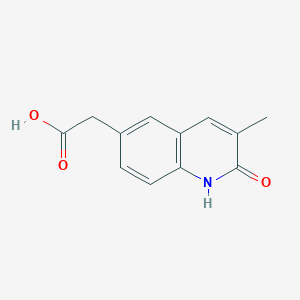
5-Bromo-4,6-dichloro-2-methylpyrimidine
Übersicht
Beschreibung
5-Bromo-4,6-dichloro-2-methylpyrimidine is a chemical compound with the CAS Number: 1086376-43-3 . It has a molecular weight of 241.9 and its IUPAC name is 5-bromo-4,6-dichloro-2-methylpyrimidine .
Molecular Structure Analysis
The molecular formula of 5-Bromo-4,6-dichloro-2-methylpyrimidine is C5H3BrCl2N2 . The InChI code is 1S/C5H3BrCl2N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 and the InChI key is NUVJPDWOENRVSF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
5-Bromo-4,6-dichloro-2-methylpyrimidine is a type of diazine, a two-nitrogen containing compound found in nature (DNA, RNA, flavors, and fragrances). Diazines are known to exhibit a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, such as 5-Bromo-4,6-dichloro-2-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They are used in the modulation of myeloid leukemia . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
5-Bromo-4,6-dichloro-2-methylpyrimidine has been reported to have antimicrobial and antifungal properties.
Antiparasitic Applications
This compound has been used in the development of antiparasitic drugs.
Diuretic Applications
5-Bromo-4,6-dichloro-2-methylpyrimidine has been used in the development of diuretic drugs.
Antitumor Applications
This compound has been used in the development of antitumor drugs.
Antifilarial Applications
5-Bromo-4,6-dichloro-2-methylpyrimidine has been used in the development of antifilarial drugs.
DNA Topoisomerase II Inhibitors
This compound has been used in the development of DNA topoisomerase II inhibitors .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-4,6-dichloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJPDWOENRVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)

![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)




![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
![3-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1518958.png)

![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)